molecular formula C14H15BrN2OS2 B2372196 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide CAS No. 953956-24-6

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide

Cat. No. B2372196
CAS RN: 953956-24-6
M. Wt: 371.31
InChI Key: WCRWTVRVZHPXQI-UHFFFAOYSA-N
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Description

“2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide” is a thiazole-containing compound . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structures of the synthesized thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .


Chemical Reactions Analysis

The synthesized thiazole derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Scientific Research Applications

Antibacterial Activity

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide: has demonstrated significant antibacterial activity against Salmonella typhi, the bacterium responsible for typhoid fever . Researchers have synthesized and screened this compound, along with its derivatives, to identify potential leads for combating this infectious disease.

Anti-Inflammatory Properties

Oxadiazole derivatives, including our compound of interest, have been associated with anti-inflammatory effects . These properties make them promising candidates for developing novel anti-inflammatory drugs.

Anticonvulsant Activity

Certain oxadiazoles exhibit anticonvulsant properties . Investigating whether our compound shares this trait could open up new avenues for treating epilepsy and related disorders.

Herbicidal Potential

Oxadiazoles have also been investigated as herbicides . Our compound’s structure suggests it could potentially inhibit plant growth, making it relevant for agricultural applications.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . The affected pathways would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the compound’s interaction with its targets and the affected biochemical pathways.

Future Directions

The future directions for “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide” could include further exploration of its pharmacological activities, potential applications in medicine, and the development of new molecules from this compound with novel modes of action to treat microbial infections and cancer .

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS2/c1-2-16-13(18)7-12-9-20-14(17-12)19-8-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRWTVRVZHPXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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